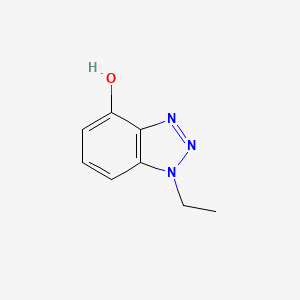

1-Ethyl-1H-1,2,3-benzotriazol-4-ol

Description

Contextualizing Benzotriazole (B28993) Chemistry and Derivatives in Contemporary Research

Benzotriazole is a bicyclic heterocyclic compound formed by the fusion of a benzene (B151609) ring and a 1,2,3-triazole ring. atamanchemicals.com This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. chemsynthesis.comnih.gov The unique electronic properties conferred by the fused ring system enhance both its stability and reactivity. atamanchemicals.com

Contemporary research extensively explores benzotriazole derivatives for various applications. These compounds are known to exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. rsc.orgresearchgate.net The versatility of the benzotriazole core allows for chemical modifications at various positions, enabling chemists to fine-tune the molecule's properties to optimize its biological efficacy and explore structure-activity relationships (SAR). atamanchemicals.comresearchgate.net Beyond medicine, benzotriazoles are also crucial in industrial applications, serving as corrosion inhibitors, UV stabilizers, and antifreezes. atamanchemicals.comethernet.edu.et

The incorporation of the benzotriazole nucleus is a key strategy in drug discovery, with researchers continuously synthesizing novel derivatives to address challenges like antibiotic resistance and to develop new therapeutic agents. rsc.orgethernet.edu.et

Historical Trajectories and Milestones in Substituted Benzotriazole Synthesis and Application

The journey of benzotriazole from an industrial chemical to a valuable pharmacological tool has been marked by significant milestones. Initially finding widespread use as a corrosion inhibitor for copper and its alloys, its potential in other scientific domains soon became apparent. atamanchemicals.comresearchgate.net

Key developments in the synthesis of benzotriazole and its derivatives have propelled its application in organic and medicinal chemistry. The classical synthesis involves the diazotization of o-phenylenediamine (B120857) with sodium nitrite (B80452) in acetic acid. chemicalbook.comorganic-chemistry.org Over the years, more advanced and efficient synthetic methodologies have been developed, including copper-promoted one-pot reactions and palladium-catalyzed cyclizations, which offer high yields and regioselectivity. organic-chemistry.org

The systematic exploration of N-substituted benzotriazoles has been a particularly fruitful area of research. These derivatives serve as important intermediates in the synthesis of a variety of other compounds, including peptides and other heterocyclic systems. nih.govethernet.edu.et The ability to introduce a wide range of substituents onto the benzotriazole core has allowed for the creation of large libraries of compounds for biological screening, leading to the discovery of potent antimicrobial, antifungal, and anticancer agents. rsc.orgresearchgate.net

Scope and Research Significance of 1-Ethyl-1H-1,2,3-benzotriazol-4-ol in Chemical Sciences

Specific academic research on this compound is limited in publicly accessible literature. However, its chemical structure suggests potential areas of scientific interest based on the known properties of related benzotriazole derivatives. The molecule features an ethyl group at the N1 position of the triazole ring and a hydroxyl group at the 4-position of the benzene ring.

The significance of such a compound can be inferred from established structure-activity relationships within the benzotriazole family:

N-Alkylation: The presence of an ethyl group at the N1 position is a common feature in many biologically active benzotriazoles. N-alkylation can influence the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties in biological systems. rsc.org

Hydroxyl Substitution: The hydroxyl group on the benzene ring can participate in hydrogen bonding, a critical interaction for binding to biological targets like enzymes and receptors. nih.gov For instance, the presence of a hydroxyl group is a key feature in some benzotriazole derivatives designed as enzyme inhibitors.

While direct experimental data for this compound is scarce, its structure represents a logical step in the exploration of the chemical space around the benzotriazole scaffold. Further research would be necessary to synthesize and characterize this compound and to evaluate its potential in areas where other substituted benzotriazoles have shown promise, such as medicinal chemistry or materials science. The synthesis would likely involve the ethylation of a 4-hydroxybenzotriazole (B7725329) precursor.

Below is a data table comparing the basic properties of the parent compound, 1H-Benzotriazole, with the related 1-Ethyl-1H-benzotriazole, highlighting the lack of available data for the specific compound of interest.

Interactive Data Table: Properties of Benzotriazole Derivatives

| Property | 1H-Benzotriazole | 1-Ethyl-1H-benzotriazole | This compound |

| CAS Number | 95-14-7 atamanchemicals.com | 16584-05-7 | Not Available |

| Molecular Formula | C₆H₅N₃ atamanchemicals.com | C₈H₉N₃ | C₈H₉N₃O |

| Molecular Weight | 119.12 g/mol atamanchemicals.com | 147.18 g/mol | 163.18 g/mol |

| Melting Point | 98.5-100 °C | Not Available | Not Available |

| Boiling Point | Not Available | Not Available | Not Available |

| Density | 1.36 g/cm³ | Not Available | Not Available |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9N3O |

|---|---|

Molecular Weight |

163.18 g/mol |

IUPAC Name |

1-ethylbenzotriazol-4-ol |

InChI |

InChI=1S/C8H9N3O/c1-2-11-6-4-3-5-7(12)8(6)9-10-11/h3-5,12H,2H2,1H3 |

InChI Key |

KSIXVJDNEXSMKG-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=C(C(=CC=C2)O)N=N1 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 1 Ethyl 1h 1,2,3 Benzotriazol 4 Ol

Photochemical Transformations and Related Reaction Mechanisms

The photochemistry of 1-substituted benzotriazoles has been extensively studied and provides a clear framework for predicting the behavior of 1-Ethyl-1H-1,2,3-benzotriazol-4-ol upon irradiation. Current time information in Bangalore, IN.acs.org

A characteristic photochemical reaction of 1-substituted-1H-benzotriazoles is the extrusion of molecular nitrogen (N₂) upon irradiation, typically with UV light (e.g., 254 nm). Current time information in Bangalore, IN.acs.org This process is a key step that initiates subsequent intramolecular transformations. The loss of the stable dinitrogen molecule is the driving force for this reaction. acs.org Studies on the photocatalytic degradation of benzotriazoles also indicate that the presence of three contiguous nitrogen atoms can lead to the formation of N₂ gas. rsc.org

Following the extrusion of nitrogen, a highly reactive 1,3-biradical intermediate is generated. Current time information in Bangalore, IN.acs.org This biradical is the pivotal species that determines the final photoproducts. The subsequent reactions of this intermediate are varied and often lead to the formation of new heterocyclic ring systems.

One of the most common pathways is intramolecular cyclization. Current time information in Bangalore, IN. For example, the photolysis of 1-vinylbenzotriazoles leads to the formation of various indole (B1671886) derivatives through the cyclization of the biradical intermediate followed by hydrogen shifts or other rearrangements. Current time information in Bangalore, IN. The specific products formed depend on the nature of the substituent at the N-1 position.

Table 2: Examples of Photochemical Reactions of 1-Substituted Benzotriazoles

| Starting Material (1-Substituted Benzotriazole) | Irradiation Conditions | Major Product(s) | Yield (%) |

| 1-(2-Acetyl-1-dimethylaminovinyl)-1H-benzotriazole | 254 nm, Acetonitrile (B52724), 24h | 2-Acetyl-3-dimethylaminoindole | 58 |

| 1-(2-Benzoyl-1-dimethylaminovinyl)-1H-benzotriazole | 254 nm, Acetonitrile, 24h | 2-Benzoyl-3-dimethylaminoindole | 62 |

| 1-(2-Cyano-1-dimethylaminovinyl)-1H-benzotriazole | 254 nm, Acetonitrile, 24h | 2-Cyano-3-dimethylaminoindole | 73 |

| 1-(5-Phenyl-1H-pyrazol-4-yl)-1H-benzotriazole | 254 nm, Acetonitrile | 3-Phenyl-1,4-dihydropyrazolo[4,3-b]indole | 68 |

This table summarizes findings from photochemical studies on various 1-substituted benzotriazoles, illustrating the general reaction pathway involving nitrogen extrusion and biradical cyclization. Current time information in Bangalore, IN.

In the case of this compound, the photochemically generated biradical would be expected to undergo intramolecular reactions. The presence of the ethyl and hydroxyl groups would influence the stability and subsequent cyclization pathways of the biradical intermediate, potentially leading to substituted indole or other condensed heterocyclic products.

Degradation Mechanisms of Benzotriazole (B28993) Systems in Aqueous Environments

Benzotriazoles are recognized as persistent organic pollutants in aquatic environments, which has prompted significant research into their degradation pathways. nih.govnih.gov Advanced oxidation processes (AOPs), particularly those involving hydroxyl radicals (•OH), have been shown to be effective in breaking down these compounds. nih.govrsc.org

Hydroxyl Radical-Initiated Degradation Pathways

The degradation of benzotriazoles in aqueous media is often initiated by the attack of highly reactive hydroxyl radicals. nih.gov These radicals are non-specific oxidants and can react with the benzotriazole molecule through addition to the aromatic ring or hydrogen abstraction. nih.govnih.gov The reaction rate constants for the interaction between hydroxyl radicals and the parent 1H-benzotriazole are on the order of 10⁹ to 10¹⁰ M⁻¹s⁻¹, indicating a rapid degradation process. nih.govnih.gov

The primary reaction type is the addition of the hydroxyl radical to the benzene (B151609) or triazole ring. nih.gov For the parent 1H-benzotriazole, addition to the benzene ring is the more dominant pathway. nih.gov This leads to the formation of various hydroxylated intermediates. nih.govnih.gov The presence of an ethyl group at the N1 position and a hydroxyl group at the C4 position in this compound would influence the sites of •OH attack due to electronic and steric effects, but the fundamental mechanism of radical addition is expected to remain the same.

The degradation rate of benzotriazoles by hydroxyl radicals is influenced by environmental factors such as pH and temperature. For instance, the degradation of 1H-benzotriazole is promoted by alkaline pH conditions. nih.govtandfonline.com Increasing temperature also tends to increase the reaction rate constants, thereby promoting degradation. nih.gov

Identification of Transformation Products via Reaction Pathways

The initial hydroxyl radical attack on the benzotriazole ring system leads to a cascade of reactions, forming a variety of transformation products. For 1H-benzotriazole, the major initial products are hydroxylated derivatives, such as 4-hydroxy-1H-benzotriazole and 5-hydroxy-1H-benzotriazole. nih.govresearchgate.net These initial products are often more susceptible to further oxidation than the parent compound.

Successive reactions with hydroxyl radicals can lead to the formation of dihydroxy-benzotriazoles, such as 4,7-dihydroxy-1H-benzotriazole. nih.gov Further oxidation can result in the opening of the benzene ring, leading to the formation of compounds like 1,2,3-triazole-4,5-dicarboxylic acid. nih.gov In some cases, the triazole ring can also be cleaved.

The table below summarizes some of the key transformation products identified during the hydroxyl radical-initiated degradation of 1H-benzotriazole, which serve as a model for the potential degradation products of this compound.

| Parent Compound | Key Transformation Products |

| 1H-Benzotriazole | 4-hydroxy-1H-benzotriazole |

| 5-hydroxy-1H-benzotriazole | |

| 4,7-dihydroxy-1H-benzotriazole | |

| 4,7-dione-1H-benzotriazole | |

| 1,2,3-triazole-4,5-dicarboxylic acid | |

| 1H-1,2,3-triazole-4,5-dicarbaldehyde |

This table is based on data from the degradation of the parent 1H-benzotriazole and serves as a predictive model for the degradation of this compound.

Mechanistic Studies on Related Benzotriazole-Derived Reagents

The benzotriazole moiety is a core component of several important reagents in organic synthesis, particularly in peptide chemistry. bachem.comcreative-peptides.com The hydroxylated derivative, 1-hydroxybenzotriazole (B26582) (HOBt), and its various analogues are widely used as additives in peptide coupling reactions to enhance efficiency and suppress side reactions like racemization. creative-peptides.comresearchgate.net

Reaction Pathways of Peptide Coupling Agents

Peptide coupling agents based on the benzotriazole structure, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), facilitate the formation of amide bonds by activating the carboxylic acid group of an amino acid. peptide.com

The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate, typically a benzotriazolyl ester. creative-peptides.com This active ester is then susceptible to nucleophilic attack by the amino group of another amino acid, leading to the formation of the peptide bond and the release of the benzotriazole leaving group. nih.gov

Mechanistic studies on reagents like BOP have shown that the reaction with a carboxylic acid proceeds through a two-step process involving an intermediate acyloxyphosphonium ion. nih.gov Similarly, reagents like HBTU are believed to form active esters that readily react with amines. creative-peptides.com The presence of the benzotriazole group is crucial for the stability and reactivity of these intermediates. creative-peptides.com

Isotopic Labeling and Spectroscopic Mechanistic Elucidation in Chemical Reactions

The precise mechanisms of these coupling reactions have been elucidated through a combination of experimental techniques, including isotopic labeling and spectroscopy. For instance, ¹⁸O-labeling studies have been instrumental in determining the reaction pathways of peptide coupling agents. nih.gov By labeling the oxygen atoms of the carboxylic acid, researchers can trace their path throughout the reaction and distinguish between different possible mechanisms. nih.gov

In studies of the reaction of alcohols with benzotriazole-based peptide coupling agents, ¹⁸O-labeling experiments, in conjunction with ³¹P{¹H} NMR spectroscopy, have provided evidence against a direct displacement of the leaving group at the N1 or N3 position of the triazole ring. nih.govbeilstein-journals.org Instead, the results support a mechanism involving the formation of intermediate phosphonium (B103445) or tosylate derivatives of the alcohol, which then react with the benzotriazolate anion. beilstein-journals.org

Isotopic labeling has also been employed to understand the degradation mechanisms of related heterocyclic compounds. For example, deuterium (B1214612) labeling has been used to probe the mechanism of DNA cleavage by 1,2,4-benzotriazine (B1219565) 1,4-dioxides, helping to distinguish between pathways involving aryl radical generation and hydroxyl radical release. nih.govnih.gov These techniques provide powerful tools for unraveling complex reaction mechanisms at the molecular level.

Advanced Spectroscopic and Analytical Characterization Methodologies for 1 Ethyl 1h 1,2,3 Benzotriazol 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 1-Ethyl-1H-1,2,3-benzotriazol-4-ol, a combination of one-dimensional and two-dimensional NMR experiments is utilized to unequivocally assign its structure.

Proton (¹H) NMR Spectroscopy for Chemical Environment Analysis

Proton (¹H) NMR spectroscopy is instrumental in identifying the number of distinct proton environments and their neighboring atoms. The chemical shifts (δ) in the ¹H NMR spectrum of this compound provide critical insights into the electronic environment of each proton.

The spectrum is anticipated to show distinct signals corresponding to the aromatic protons on the benzotriazole (B28993) ring, the methylene (B1212753) (CH₂) and methyl (CH₃) protons of the ethyl group, and the hydroxyl (OH) proton. The aromatic protons would typically appear in the downfield region (around 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring currents. The ethyl group protons would exhibit characteristic splitting patterns: a quartet for the methylene protons coupled to the adjacent methyl group, and a triplet for the methyl protons coupled to the methylene group. The hydroxyl proton signal can vary in its chemical shift and may appear as a broad singlet.

Detailed analysis of a related compound, 1H-benzotriazole, shows aromatic proton signals between δ 7.3 and 8.1 ppm. jocpr.comchemicalbook.com For instance, in DMSO-d₆, the proton resonance peaks of the benzene (B151609) ring in 1H-benzotriazole aceto-hydrazide are observed as multiplets in the range of δ 7.38-8.06. jocpr.com The specific substitution pattern in this compound, with the ethyl group at the N1 position and the hydroxyl group at the C4 position, will influence the precise chemical shifts and coupling constants of the aromatic protons, allowing for their specific assignment.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 7.0 - 8.0 | Multiplet | ~7-8 |

| N-CH₂-CH₃ | ~4.0 - 4.5 | Quartet | ~7 |

| N-CH₂-CH₃ | ~1.4 - 1.6 | Triplet | ~7 |

| OH | Variable | Broad Singlet | N/A |

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The aromatic carbons of the benzotriazole ring are expected to resonate in the range of δ 110-150 ppm. The carbon atom bearing the hydroxyl group (C4) will be shifted further downfield due to the electronegativity of the oxygen atom. The carbons of the ethyl group will appear in the upfield region, with the methylene carbon (N-CH₂) around δ 40-50 ppm and the methyl carbon (CH₃) around δ 10-20 ppm. For comparison, in related benzotriazole derivatives, the aromatic carbons have been observed in similar regions. rsc.org

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic-C | 110 - 140 |

| Aromatic-C-OH | 145 - 155 |

| Aromatic-C-N | 130 - 145 |

| N-CH₂-CH₃ | 40 - 50 |

| N-CH₂-CH₃ | 10 - 20 |

Two-Dimensional NMR Techniques (e.g., HMBC, HSQC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR techniques are indispensable.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It is used to definitively link each proton signal to its corresponding carbon signal, confirming the assignments made from the one-dimensional spectra. For this compound, HSQC will show cross-peaks between the aromatic protons and their directly attached carbons, as well as between the methylene and methyl protons and their respective carbons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful and rapid technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key functional groups.

A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic ring and the ethyl group would appear around 2850-3100 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically give rise to absorptions in the 1450-1600 cm⁻¹ region. The N=N stretching of the triazole ring can also be observed, often in the 1400-1500 cm⁻¹ range. jocpr.com The C-N stretching vibrations will likely appear in the 1200-1350 cm⁻¹ region. jocpr.com Analysis of similar benzotriazole structures shows characteristic peaks for N-H stretching around 3331.8 cm⁻¹ and C=O stretching at 1658.1 cm⁻¹. jocpr.com While this compound lacks a carbonyl group, the presence and position of the O-H and N=N bands will be key diagnostic features.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| O-H | 3200 - 3600 | Stretching (broad) |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aliphatic C-H | 2850 - 2960 | Stretching |

| Aromatic C=C | 1450 - 1600 | Stretching |

| N=N | 1400 - 1500 | Stretching |

| C-N | 1200 - 1350 | Stretching |

| C-O | 1000 - 1260 | Stretching |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

The molecular formula of this compound is C₈H₉N₃O, which corresponds to a molecular weight of 179.18 g/mol . The high-resolution mass spectrum should show a molecular ion peak ([M]⁺ or [M+H]⁺) that corresponds to this mass with high accuracy.

Electrospray Ionization Mass Spectrometry (ESI-MS/MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like this compound, as it typically produces intact molecular ions. rsc.org Tandem mass spectrometry (MS/MS) involves the selection of the molecular ion and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. nih.gov

The fragmentation of the protonated molecule [M+H]⁺ of this compound would likely proceed through several key pathways. A common fragmentation pathway for triazoles involves the loss of a neutral nitrogen molecule (N₂), which has a mass of 28 Da. Another expected fragmentation would be the loss of the ethyl group (C₂H₅, 29 Da) or ethene (C₂H₄, 28 Da) from the triazole ring. The cleavage of the hydroxyl group is also a possibility. The systematic analysis of these fragmentation pathways allows for the confirmation of the different structural components of the molecule. nih.gov

Table 4: Predicted ESI-MS/MS Fragmentation for this compound ([M+H]⁺ = m/z 180)

| Fragment Ion (m/z) | Neutral Loss | Inferred Structure of Fragment |

|---|---|---|

| 152 | N₂ (28 Da) | [C₈H₉O]⁺ - Resulting from the elimination of molecular nitrogen. |

| 151 | C₂H₅ (29 Da) | [C₆H₄N₃O]⁺ - Loss of the ethyl group. |

| 152 | C₂H₄ (28 Da) | [C₆H₅N₃O]⁺ - Loss of ethene via a rearrangement. |

| 163 | OH (17 Da) | [C₈H₈N₃]⁺ - Loss of the hydroxyl radical. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Determination

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical tool for the determination and quantification of benzotriazole derivatives, including this compound, in various matrices. nih.govresearchgate.net The technique's high selectivity and capability for isomer separation make it a suitable alternative to liquid chromatography-mass spectrometry (LC-MS) systems. researchgate.net For highly polar benzotriazole derivatives, a derivatization step, such as acetylation, is often employed to convert the analytes into less polar and more volatile compounds, making them amenable to GC analysis. researchgate.netresearchgate.net

In a typical GC-MS analysis of benzotriazoles, a capillary column such as a DB-5MS is utilized. scispace.com The oven temperature program is optimized to achieve effective separation of the target analytes. A representative temperature program might start at 120°C, hold for a few minutes, then ramp up to 260°C, and finally increase to 320°C to ensure the elution of all components. scispace.com The mass spectrometer, operating in electron ionization (EI) mode, provides detailed mass spectra for compound identification. scispace.com For quantitative analysis, selected ion monitoring (SIM) mode is often used to enhance sensitivity and selectivity. scispace.com

Table 1: Illustrative GC-MS Parameters for Benzotriazole Analysis

| Parameter | Value |

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) scispace.com |

| Injection Port Temp. | 280°C scispace.com |

| Oven Program | 120°C (3 min) -> 260°C (1 min) at 6°C/min -> 320°C (5 min) at 8°C/min scispace.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV scispace.com |

| MS Scan Mode | Full Scan (m/z 50-500) or SIM scispace.com |

Research has demonstrated the successful application of GC-MS for determining various benzotriazole derivatives in environmental samples, highlighting the method's robustness and reliability. nih.govscispace.comresearchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional molecular structure of crystalline solids. For benzotriazole derivatives, this method provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

The crystal structure of a related compound, ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate, was determined by X-ray diffraction. nih.govresearchgate.netnih.govescholarship.org The analysis revealed a monoclinic crystal system with the space group C2/c. researchgate.net In the crystal structure of this analog, weak intermolecular C-H···N and C-H···O hydrogen bonds play a crucial role in consolidating the three-dimensional network. nih.govresearchgate.net The benzotriazole ring system is essentially planar. researchgate.net

Table 2: Crystal Data for Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate

| Parameter | Value |

| Chemical Formula | C₁₀H₁₁N₃O₂ nih.govresearchgate.net |

| Molecular Weight | 205.22 nih.govresearchgate.net |

| Crystal System | Monoclinic nih.govresearchgate.net |

| Space Group | C2/c researchgate.net |

| Unit Cell Dimensions | a = 20.6734 (9) Å, b = 11.9284 (5) Å, c = 9.3420 (4) Å, β = 111.770 (3)° nih.govresearchgate.net |

| Volume | 2139.44 (16) ų nih.govresearchgate.net |

| Z | 8 nih.govresearchgate.net |

The structural insights gained from X-ray crystallography are vital for understanding the physical and chemical properties of this compound and for designing new derivatives with specific functionalities.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental for the purification, separation, and purity assessment of this compound and related compounds.

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique widely used to monitor the progress of chemical reactions and to assess the purity of synthesized compounds. ajrconline.orgijpsonline.comrsc.org For benzotriazole derivatives, TLC is typically performed on silica (B1680970) gel plates. ijpsonline.com A mixture of solvents, such as ethyl acetate (B1210297) and hexane, is commonly used as the mobile phase. ajrconline.orgrsc.org The choice of the solvent system is critical to achieve good separation of the target compound from impurities and starting materials. ajrconline.org The visualization of the separated spots on the TLC plate is usually achieved under UV light.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture. researchgate.net It is particularly well-suited for the analysis of non-volatile and thermally labile compounds like many benzotriazole derivatives. nih.gov

For the determination of benzotriazoles, reversed-phase HPLC is commonly employed, using a C18 column (octadecyl bonded silica gel) as the stationary phase. google.com A gradient elution with a mobile phase consisting of water and an organic modifier like acetonitrile (B52724) is often used to achieve optimal separation. google.comunito.it The detection is typically performed using a UV detector at a specific wavelength, for instance, between 215-230 nm for certain benzotriazoles. google.com

Table 3: General HPLC Conditions for Benzotriazole Analysis

| Parameter | Description |

| Column | Octadecyl bonded silica gel (C18) google.com |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) google.com |

| Flow Rate | 0.8-1.2 mL/min google.com |

| Column Temperature | 25-35 °C google.com |

| Detection Wavelength | 215-230 nm google.com |

HPLC methods have been developed and validated for the determination of various benzotriazoles in different samples, demonstrating good linearity, precision, and accuracy. google.comnih.govshimadzu.com These methods are crucial for quality control and for studying the environmental fate of these compounds. nih.gov

Computational and Theoretical Chemistry Studies on 1 Ethyl 1h 1,2,3 Benzotriazol 4 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the electronic behavior and reactivity of molecules.

Frontier Molecular Orbital (HOMO-LUMO) Energy Gap Analysis

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to predicting a molecule's chemical reactivity and kinetic stability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, provides insights into the molecule's excitability and its ability to participate in chemical reactions. A smaller gap generally indicates higher reactivity. For a molecule like 1-Ethyl-1H-1,2,3-benzotriazol-4-ol, these calculations would reveal how the ethyl and hydroxyl substituents modulate the electronic properties of the benzotriazole (B28993) core.

Electron Density and Electrostatic Potential Mapping

Electron density distribution and electrostatic potential (ESP) maps are vital for identifying the electron-rich and electron-poor regions of a molecule. These maps are used to predict sites for electrophilic and nucleophilic attack. For this compound, an ESP map would likely show negative potential around the nitrogen atoms of the triazole ring and the oxygen atom of the hydroxyl group, indicating these as potential sites for electrophilic attack.

Prediction of Reaction Rate Constants and Pathways

Theoretical calculations can be employed to predict the kinetics and thermodynamics of chemical reactions. By mapping the potential energy surface, researchers can identify transition states and intermediates, thereby elucidating reaction mechanisms and predicting rate constants. Such studies for this compound would be invaluable for understanding its synthesis and degradation pathways.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the three-dimensional structure and conformational behavior of molecules.

Optimized Geometry Structure Determination

Computational methods are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This involves finding the minimum energy conformation by calculating bond lengths, bond angles, and dihedral angles. For this compound, this would define the precise spatial relationship between the benzotriazole ring and its substituents.

Conformational Analysis and Stability

Molecules can exist in different spatial arrangements called conformations. Conformational analysis involves studying the energy of these different conformations to determine their relative stability and the energy barriers for interconversion. For the ethyl group in this compound, this analysis would reveal its preferred orientation relative to the benzotriazole ring.

Although the specific data for this compound is not available, the principles outlined above represent the standard computational approaches that would be necessary to build a comprehensive understanding of its chemical nature. The absence of such studies highlights an opportunity for future research to explore the rich computational and theoretical chemistry of this and other similarly substituted benzotriazole derivatives.

Theoretical Approaches to Degradation Pathways and Intermediates

Computational chemistry offers significant insights into the environmental fate of benzotriazole derivatives by elucidating their degradation mechanisms. While specific theoretical studies on this compound are not extensively available, research on closely related benzotriazoles, such as 1H-benzotriazole (BTri) and 4-methyl-1H-benzotriazole (4-TTri), provides a foundational understanding of the potential degradation pathways. Advanced oxidation processes (AOPs), particularly those involving hydroxyl radicals (•OH), are a primary focus of these theoretical investigations.

Theoretical calculations have shown that the degradation of benzotriazoles initiated by •OH radicals predominantly proceeds through addition reactions. nih.gov For instance, the reaction rate constants for BTri and 4-TTri with •OH at 298 K have been calculated to be 8.26 × 10⁹ M⁻¹ s⁻¹ and 1.81 × 10¹⁰ M⁻¹ s⁻¹, respectively. nih.gov These rates are influenced by temperature, with higher temperatures promoting the degradation process.

The degradation of 1H-benzotriazole is theorized to proceed through several key steps. Initially, the addition of a hydroxyl radical to the benzene (B151609) ring leads to the formation of hydroxylated intermediates. nih.gov Subsequent reactions with more •OH radicals can lead to the formation of dihydroxy- and dione-benzotriazole species. nih.gov Ultimately, the benzotriazole ring system can be cleaved, leading to the formation of smaller organic acids, such as 1,2,3-triazole-4,5-dicarboxylic acid. nih.gov

Based on these findings for related compounds, a putative degradation pathway for this compound can be proposed. The presence of the ethyl group at the N1 position and the hydroxyl group at the C4 position would likely influence the sites of •OH radical attack and the subsequent fragmentation pattern. The electron-donating nature of the ethyl and hydroxyl groups could activate the benzene ring, potentially accelerating the initial hydroxylation steps.

Table 1: Theoretical Degradation Intermediates of Benzotriazole Derivatives

| Parent Compound | Intermediate | Chemical Formula | Notes |

| 1H-Benzotriazole | 7-hydroxy-1H-benzotriazole | C₆H₅N₃O | Formed via •OH addition. nih.gov |

| 1H-Benzotriazole | 4-hydroxy-benzotriazoles | C₆H₅N₃O | An important transformation product. nih.gov |

| 1H-Benzotriazole | 4,7-dihydroxy-1H-benzotriazole | C₆H₅N₃O₂ | Formed from successive •OH reactions. nih.gov |

| 1H-Benzotriazole | 4,7-dione-1H-benzotriazole | C₆H₃N₃O₂ | A further oxidation product. nih.gov |

| 1H-Benzotriazole | 1,2,3-triazole-4,5-dicarboxylic acid | C₄H₃N₃O₄ | Result of benzene ring cleavage. nih.gov |

Computational Prediction of Structure-Activity Relationships (SAR)

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are invaluable tools for predicting the biological activity and toxicity of chemical compounds based on their molecular structure. While specific QSAR models for this compound are not yet established in the literature, the broader class of benzotriazole derivatives has been the subject of numerous SAR studies. These studies provide a framework for understanding how structural modifications to the benzotriazole scaffold can influence its biological and toxicological properties.

QSAR models for benzotriazoles have been developed to predict a range of activities, including their toxicity to aquatic organisms. qsardb.org These models typically use a variety of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. Key descriptors often include:

Topological descriptors: These describe the connectivity and branching of the molecule.

Electronic descriptors: These relate to the electronic properties of the molecule, such as charge distribution and dipole moment.

Quantum chemical descriptors: These are derived from quantum mechanical calculations and can include energies of molecular orbitals (HOMO, LUMO) and reactivity indices.

For example, a QSAR model for the toxicity of (benzo-)triazoles to Pseudokirchneriella subcapitata utilized descriptors such as the sum of Sanderson atomic electronegativities (SwHBa), polarizability (WPOL), and a molecular distance edge-based descriptor (MDEN-22). qsardb.org The resulting model demonstrated a good correlation between these descriptors and the observed toxicity. qsardb.org

The structural features of this compound, namely the ethyl group and the hydroxyl group, are expected to significantly influence its activity profile. The ethyl group, being hydrophobic, could affect the compound's partitioning into biological membranes. The hydroxyl group, on the other hand, can participate in hydrogen bonding and may be a site for metabolic transformations.

By applying the principles of SAR derived from studies on other benzotriazoles, it is possible to make qualitative predictions about the activity of this compound. For instance, the introduction of substituents that alter the electronic properties of the benzotriazole ring has been shown to modulate its biological activity.

Table 2: Key Molecular Descriptors in Benzotriazole QSAR Models

| Descriptor Type | Example Descriptor | Property Represented | Potential Influence on Activity |

| Electronic | SwHBa | Sum of Sanderson atomic electronegativities | Relates to the molecule's ability to participate in electrostatic interactions. |

| Geometric | WPOL | Polarizability | Influences non-covalent interactions with biological targets. |

| Topological | MDEN-22 | Molecular distance edge-based descriptor | Encodes information about the molecule's size, shape, and branching. |

Advanced Applications of 1 Ethyl 1h 1,2,3 Benzotriazol 4 Ol in Organic Synthesis and Materials Science Research

Role as a Chemical Building Block in Complex Organic Molecule Synthesis

Benzotriazole (B28993) and its derivatives are well-established as versatile building blocks and synthetic auxiliaries in organic chemistry. While specific examples detailing the use of 1-Ethyl-1H-1,2,3-benzotriazol-4-ol as a starting material are not extensively documented, the reactivity of its constituent parts suggests significant potential. The benzotriazole moiety itself is an excellent leaving group, which can be displaced by a wide range of nucleophiles, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds.

The presence of the N-ethyl group modifies the solubility and electronic properties of the benzotriazole ring system compared to the unsubstituted parent compound. Furthermore, the hydroxyl group at the 4-position provides an additional reactive site for functionalization, such as etherification or esterification. This dual functionality makes compounds like this compound potential precursors for more complex heterocyclic systems, including pyrroles and other fused-ring structures. rsc.org For instance, related 1-(2H-Azirine-2-carbonyl)benzotriazoles have been demonstrated as effective building blocks for synthesizing pyrrole-containing heterocycles. rsc.org The unique substitution pattern of this compound could therefore be exploited to create novel molecular architectures for applications in medicinal chemistry and materials science.

Application as a Coupling Agent in Peptide Chemistry and Related Syntheses

In the field of peptide synthesis, the prevention of racemization during the formation of amide bonds is critical. Additives based on 1-hydroxybenzotriazole (B26582) (HOBt) are famously used in conjunction with carbodiimide (B86325) coupling agents like DCC and EDC to suppress this unwanted side reaction. nih.govwikipedia.org The mechanism involves the in-situ formation of an HOBt-active ester, which is more reactive and less prone to racemization than the anhydride (B1165640) intermediate formed by the coupling agent alone.

Given its structure as a substituted hydroxybenzotriazole, this compound is a candidate for similar applications. While HOBt is the most common additive, other derivatives such as 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) have been developed to further enhance coupling efficiency and reduce racemization. nih.gov The N-ethyl group on this compound would likely alter its solubility in common peptide synthesis solvents like dimethylformamide (DMF) and could influence the reactivity and stability of its active ester intermediate. nih.gov Although its use is not as widely cited as that of HOBt or HOAt, its structural similarity points to a potential role as a specialized coupling additive, possibly offering advantages in specific synthetic contexts where modified solubility or reactivity is desired.

Research on Corrosion Inhibition Mechanisms and Performance of Related Benzotriazole Compounds

Benzotriazole and its derivatives are among the most effective and widely studied corrosion inhibitors, particularly for copper and its alloys, but also for steel and aluminum. researchgate.netemerald.commdpi.com Their efficacy stems from their ability to adsorb onto a metal surface and form a robust, protective film that acts as a barrier to corrosive agents. mdpi.comjmatman.org The functional groups on this compound—the triazole ring, its nitrogen atoms, and the hydroxyl group—are all features known to contribute to strong surface interactions and film formation.

The primary step in corrosion inhibition by benzotriazole derivatives is adsorption onto the metal surface. researchgate.net This process is frequently analyzed using adsorption isotherms, which describe the equilibrium between the inhibitor in solution and the inhibitor adsorbed on the surface. Several models are used to interpret the experimental data and elucidate the nature of the inhibitor-surface interaction. researchgate.netnih.gov

The Langmuir isotherm, for example, assumes the formation of a uniform monolayer on the surface with no interaction between adsorbed molecules. researchgate.netresearchgate.net The Freundlich isotherm is an empirical model that describes adsorption on heterogeneous surfaces. nih.govnih.gov In many cases, the adsorption of benzotriazoles does not perfectly fit a single model, suggesting a complex process that can involve a mixture of physical adsorption (physisorption) due to electrostatic forces and chemical adsorption (chemisorption) involving the formation of coordinate bonds between the heteroatoms (N) of the inhibitor and the metal atoms. nih.govresearchgate.netingentaconnect.com The ethyl group on this compound could enhance hydrophobic interactions, potentially influencing the adsorption mechanism. nih.gov

Table 1: Common Adsorption Isotherm Models in Corrosion Inhibition Research

| Isotherm Model | Description | Key Assumptions |

|---|---|---|

| Langmuir | Describes monolayer adsorption on a homogeneous surface. researchgate.net | All adsorption sites are equivalent; no interaction between adsorbed molecules. |

| Freundlich | An empirical model for non-ideal and multilayer adsorption on heterogeneous surfaces. nih.govnih.gov | Adsorption energy varies across the surface; not restricted to a monolayer. |

| Temkin | Considers the effect of indirect adsorbate-adsorbate interactions on adsorption heat. | Heat of adsorption of all molecules in the layer decreases linearly with coverage. |

| El-Awady | A kinetic-thermodynamic model useful for understanding the spontaneity of the adsorption process. | Accounts for the number of active sites occupied by a single inhibitor molecule. |

The effectiveness of a corrosion inhibitor is quantified using various laboratory techniques. Gravimetric methods (weight loss) provide a direct measure of the corrosion rate by determining the mass loss of a metal sample over time in a corrosive medium, with and without the inhibitor. ingentaconnect.com

Electrochemical techniques offer more detailed mechanistic insights. Potentiodynamic polarization (Tafel plots) measures how the corrosion potential (Ecorr) and corrosion current density (icorr) change upon addition of an inhibitor. nih.govresearchgate.net A shift in Ecorr indicates whether the inhibitor primarily affects the anodic (metal dissolution) or cathodic (e.g., oxygen reduction) reaction, or both (mixed-type). nih.gov Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique that provides information about the resistance of the protective film (polarization resistance, Rp) and the capacitance of the metal/solution interface. jmatman.orgacs.orgjmatman.org An increase in the diameter of the Nyquist plot semicircle in an EIS spectrum typically corresponds to higher corrosion resistance. acs.org

Table 2: Key Techniques for Characterizing Corrosion Inhibitor Performance

| Technique | Measured Parameters | Interpretation |

|---|---|---|

| Gravimetric (Weight Loss) | Mass loss over time. | Directly calculates corrosion rate and inhibition efficiency (IE%). ingentaconnect.com |

| Potentiodynamic Polarization | Corrosion potential (Ecorr), corrosion current (icorr), Tafel slopes (βa, βc). | Determines IE% and identifies inhibitor type (anodic, cathodic, or mixed). researchgate.net |

| Electrochemical Impedance Spectroscopy (EIS) | Polarization resistance (Rp), double-layer capacitance (Cdl), impedance (Z). | Characterizes the protective film's properties and resistance to charge transfer. jmatman.orgjmatman.org |

| Electrochemical Quartz Crystal Microbalance (EQCM) | Change in mass on the electrode surface. | Allows for in-situ monitoring of film formation and dissolution with high sensitivity. jmatman.orgjmatman.org |

The exceptional performance of benzotriazoles as corrosion inhibitors for copper is attributed to the formation of a stable, polymeric complex on the surface, often described as a [Cu(I)BTA]n film. researchgate.netmdpi.com This layer acts as a physical barrier, isolating the metal from the aggressive environment. jmatman.org Studies using surface analysis techniques like X-ray Photoelectron Spectroscopy (XPS) have confirmed that the triazole nitrogen atoms are directly involved in bonding with copper ions. researchgate.net Similar protective films can be formed on other metals like steel and zinc, involving the formation of iron-azole or zinc-azole complexes. researchgate.netmdpi.com

The structure of this compound, with its triazole nitrogens and hydroxyl group, is well-suited for forming such protective complexes. The hydroxyl group can participate in hydrogen bonding and may also deprotonate to form an additional coordination site with the metal surface, potentially enhancing the stability and density of the protective film. nih.govmdpi.com This film inhibits both the anodic dissolution of the metal and the cathodic reactions that drive the corrosion process. acs.org

Stabilization Applications in Polymers and Coatings Research

Many polymers and organic coatings are susceptible to degradation upon exposure to ultraviolet (UV) radiation from sunlight, leading to discoloration, loss of gloss, and mechanical failure. mdpi.compartinchem.com Benzotriazole derivatives, specifically the class of 2-(2-hydroxyphenyl)-2H-benzotriazoles, are premier UV absorbers used to enhance the durability of these materials. wikipedia.orgchemimpex.comgoogle.com

The photostability of these compounds is attributed to an efficient energy-dissipating mechanism involving the phenolic hydroxyl group and the triazole ring. partinchem.compaint.org Upon absorbing a UV photon, the molecule undergoes an extremely rapid process called Excited-State Intramolecular Proton Transfer (ESIPT). The proton from the hydroxyl group is transferred to a nitrogen atom on the adjacent triazole ring. This excited-state tautomer then quickly returns to the ground state via non-radiative decay, releasing the energy as harmless heat, and the proton transfers back to its original position. This cycle can be repeated many times without degrading the molecule. partinchem.compaint.org

Although this compound has a different substitution pattern (a 4-hydroxy group and a 1-ethyl group) than the classic 2-(2-hydroxyphenyl) UV absorbers, the presence of the hydroxyl group in proximity to the triazole ring suggests it could possess UV-absorbing capabilities. mdpi.com Its structure makes it a candidate for investigation as a UV stabilizer, potentially for copolymerization into polymer backbones or as an additive in various coatings and plastics to prevent photodegradation. chemimpex.comscientific.net

UV Stabilization Mechanisms

The ability of certain benzotriazole derivatives to act as effective UV absorbers is a cornerstone of their application in material protection. While direct research on the photophysical properties of this compound is not extensively documented, its UV stabilization mechanism can be inferred from the well-established principles governing the broader class of hydroxyphenyl benzotriazole (HBT) UV absorbers. longchangchemical.compartinchem.com

The primary mechanism for UV stabilization in HBTs is Excited-State Intramolecular Proton Transfer (ESIPT). longchangchemical.com This process allows for the efficient dissipation of harmful UV energy as harmless thermal energy. The key structural feature enabling this mechanism is an intramolecular hydrogen bond between a hydroxyl group and a nitrogen atom on the triazole ring. partinchem.com

In the case of this compound, the hydroxyl group at the 4-position is suitably located to form an intramolecular hydrogen bond with one of the adjacent nitrogen atoms of the triazole ring. The proposed mechanism follows a cyclical process:

UV Absorption: The molecule absorbs a photon of UV radiation, which elevates it to an excited electronic state (S1).

Excited-State Intramolecular Proton Transfer (ESIPT): In this excited state, the acidity of the phenolic proton increases, and it is rapidly transferred to the nearby nitrogen atom of the triazole ring. This creates a transient, high-energy keto-type tautomer.

Non-Radiative Decay: The excited keto-tautomer quickly returns to its ground state through non-radiative pathways, such as vibrational relaxation, releasing the absorbed energy as heat.

Reverse Proton Transfer: In the ground state, the proton is transferred back to the oxygen atom, regenerating the original molecular structure.

This entire cycle occurs on a picosecond timescale, allowing the molecule to dissipate large amounts of UV energy without undergoing significant photodegradation itself. This high photostability is a critical attribute for a UV stabilizer, ensuring long-term protection for the host material. longchangchemical.com While this mechanism is well-documented for 2-(2-hydroxyphenyl)benzotriazoles, the analogous positioning of the hydroxyl and triazole functionalities in this compound strongly suggests a similar mode of action.

| Class of Benzotriazole UV Absorber | Key Structural Feature | Primary Stabilization Mechanism | Typical Application Areas |

| 2-(2-Hydroxyphenyl)benzotriazoles | Hydroxyl group ortho to the point of triazole attachment on a separate phenyl ring. | Excited-State Intramolecular Proton Transfer (ESIPT) | Plastics, coatings, cosmetics longchangchemical.comtengerchemical.com |

| 1-Hydroxybenzotriazole (HOBt) Derivatives | Hydroxyl group directly attached to a nitrogen of the triazole ring. | Used as a peptide coupling additive to prevent racemization. wikipedia.orgsigmaaldrich.com | Pharmaceutical synthesis wikipedia.orgsigmaaldrich.com |

| 1-Alkyl-4-hydroxybenzotriazoles | Alkyl group on a triazole nitrogen and a hydroxyl group on the fused benzene (B151609) ring. | Presumed ESIPT, analogous to HBTs. | Potential for UV stabilization in polymers. |

Emerging Applications in Material Science

The unique chemical architecture of benzotriazole derivatives, including this compound, makes them attractive candidates for a variety of emerging applications in materials science. gsconlinepress.com While specific applications for this exact compound are still under exploration, the functional properties of the benzotriazole scaffold point towards several promising areas.

Beyond traditional UV stabilization, functionalized benzotriazoles are being investigated for their role in organic electronics . The benzotriazole moiety can act as an electron-accepting unit in conjugated polymers used for organic light-emitting diodes (OLEDs) and organic solar cells. nih.gov By tuning the electronic properties through substitution, such as with alkyl and hydroxyl groups, it may be possible to develop novel materials with tailored optoelectronic characteristics. The specific substitution pattern of this compound could influence the energy levels (HOMO/LUMO) of such polymers, impacting device performance. nih.gov

Another significant area of application for benzotriazole derivatives is in corrosion inhibition . growingscience.com Benzotriazoles are well-known for their ability to form a protective film on metal surfaces, particularly copper and its alloys, preventing corrosive processes. While much of the research has focused on the parent benzotriazole, derivatives are being explored to enhance these properties for more challenging environments. The functional groups on this compound could modulate its interaction with metal surfaces and its performance as a corrosion inhibitor in various formulations.

| Potential Application Area | Role of Benzotriazole Derivative | Relevant Properties | Example of Material System |

| Polymer Stabilization | UV Absorber | High photostability, UV absorption, compatibility with polymer matrix. | Polyolefins, Polycarbonates, Coatings tengerchemical.comgsconlinepress.com |

| Organic Electronics | Electron-Accepting Moiety | Tunable electronic properties (HOMO/LUMO levels). | Conjugated polymers for OLEDs and solar cells nih.govunc.edu |

| Corrosion Inhibition | Protective Film Formation | Adsorption onto metal surfaces, electrochemical barrier formation. | Copper and alloy protection in industrial fluids growingscience.com |

Structural Modification and Derivatization Strategies of the 1 Ethyl 1h 1,2,3 Benzotriazol 4 Ol Core

Synthesis of Substituted Benzotriazole (B28993) Derivatives for Research Purposes

The synthesis of substituted benzotriazole derivatives is a key area of research, driven by the quest for novel compounds with enhanced or specific pharmacological activities. nih.govgsconlinepress.com The inherent chemical properties of the benzotriazole ring system allow for a variety of substitution patterns, leading to a diverse chemical space for exploration. gsconlinepress.com

A notable strategy in the derivatization of the benzotriazole core involves the introduction of pyrazolidinedione moieties. This approach aims to combine the structural features of both heterocyclic systems to generate novel compounds with potential biological activities. The synthesis of such derivatives typically involves a multi-step process.

A general synthetic route begins with the diazotization of a substituted benzene-1,2-diamine with glacial acetic acid to form the corresponding benzotriazole derivative. researchgate.net These initial benzotriazole compounds are then treated with ethyl chloroacetate (B1199739) in the presence of anhydrous potassium carbonate to yield ethyl 1H-benzotriazol-1-yl acetate (B1210297) intermediates. Subsequently, these esters are converted to their corresponding hydrazides by reaction with hydrazine (B178648) hydrate. The final step involves the condensation of the resulting hydrazides with diethyl propanedioate to furnish the desired benzotriazole derivatives bearing a pyrazolidine-3,5-dione (B2422599) moiety. researchgate.netresearchgate.net

The synthesized compounds are typically characterized using various spectroscopic techniques, including IR, 1H-NMR, and mass spectrometry, with their purity confirmed by thin-layer chromatography and elemental analysis. researchgate.netresearchgate.net

Table 1: Synthetic Scheme for Benzotriazole Derivatives with Pyrazolidinedione Moieties researchgate.netresearchgate.net

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Substituted benzene-1,2-diamine | Glacial acetic acid, Sodium nitrite (B80452) | Substituted 1H-benzotriazole |

| 2 | Substituted 1H-benzotriazole | Ethyl chloroacetate, Anhydrous K2CO3 | Ethyl 1H-benzotriazol-1-yl acetate |

| 3 | Ethyl 1H-benzotriazol-1-yl acetate | Hydrazine hydrate, Ethanol | 2-(1H-benzotriazol-1-yl)acetohydrazide |

| 4 | 2-(1H-benzotriazol-1-yl)acetohydrazide | Diethyl propanedioate, Ethanol | Benzotriazole derivative with pyrazolidine-3,5-dione moiety |

This table represents a generalized synthetic pathway and specific conditions may vary.

The introduction of alkoxy and aryl groups onto the benzotriazole core is a widely explored strategy to modulate the physicochemical and biological properties of the resulting derivatives. These substitutions can influence factors such as lipophilicity, electronic effects, and steric hindrance, which in turn can impact their interaction with biological targets.

The synthesis of such derivatives can be achieved through various synthetic methodologies. For instance, N-alkylation of the benzotriazole ring system can be performed under solvent-free conditions using reagents like SiO2, K2CO3, and tetrabutylammonium (B224687) bromide (TBAB) under thermal or microwave irradiation. gsconlinepress.com Aryl substitutions can be introduced through coupling reactions, allowing for the attachment of a wide range of substituted aromatic rings. The choice of synthetic route often depends on the desired substitution pattern and the nature of the substituents to be introduced.

Derivatization for Enhanced Analytical Detection and Separation

The modification of the 1-Ethyl-1H-1,2,3-benzotriazol-4-ol core is not only crucial for modulating its biological activity but also for enhancing its detectability and separation in analytical methodologies. researchgate.net

The development of fluorescent benzotriazole derivatives is an active area of research, aiming to create probes for various analytical and bio-imaging applications. rsc.orgnih.gov The inherent aromatic nature of the benzotriazole scaffold provides a foundation for the design of fluorescent molecules.

One strategy involves the synthesis of 2-phenyl-2H-benzotriazole dyes that exhibit fluorescence, which can be modulated by the introduction of proton-donating substituents. researchgate.net Another approach focuses on the creation of stable four-coordinated benzotriazole-borane compounds through gold-catalyzed alkyne hydroboration, which display tunable fluorescence emission. rsc.orgnih.gov These fluorescent probes can be utilized for the detection of various analytes and for imaging in biological systems. rsc.org The fluorescence properties, such as quantum yield and Stokes shift, can be fine-tuned by altering the substituents on the benzotriazole core, allowing for the rational design of probes for specific applications. researchgate.net

Table 2: Examples of Fluorescent Benzotriazole Derivatives and Their Properties

| Derivative Type | Synthetic Strategy | Key Features | Potential Application |

| 2-Phenyl-2H-benzotriazole Dyes researchgate.net | Diazotization and coupling | Intramolecular N–H···N hydrogen bonding, Tunable fluorescence | Fluorescent probes |

| Benzotriazole-Borane Compounds rsc.orgnih.gov | Gold-catalyzed alkyne hydroboration | High stability, Tunable fluorescence emission | Chemical and biological probes |

| Benzothiazole and Benzoindole Incorporation rsc.org | Condensation reactions | High selectivity and sensitivity | Detection of specific analytes (e.g., hydrazine) |

For the analysis of polar benzotriazole derivatives, such as those containing hydroxyl groups, by gas chromatography-mass spectrometry (GC-MS), a derivatization step is often necessary to improve their volatility and chromatographic behavior. Acetylation is a common derivatization technique employed for this purpose.

While specific studies on the acetylation of this compound are not prevalent, the general methodology has been applied to other polar benzotriazolic compounds. nih.gov This typically involves reacting the analyte with an acetylating agent, such as acetic anhydride (B1165640), to convert the polar hydroxyl group into a less polar acetate ester. This derivatization enhances the volatility of the compound, making it amenable to GC analysis. The resulting acetylated derivative can then be readily separated and detected by GC-MS. nih.govwright.edu

Rational Design of Derivatives for Specific Research Objectives

The structural versatility of the benzotriazole scaffold allows for the rational design of derivatives with specific research objectives in mind, such as targeting particular biological pathways or developing agents with improved pharmacological profiles. nih.govmdpi.com This design process often involves computational methods, such as molecular docking, to predict the interaction of designed molecules with their biological targets. nih.govmdpi.com

For example, based on the understanding of structure-activity relationships (SAR), new benzotriazole derivatives can be designed and synthesized to act as potent inhibitors of specific enzymes or to exhibit enhanced antimicrobial or antiviral activity. nih.govmdpi.comresearchgate.net The introduction of specific functional groups or the modification of existing substituents on the this compound core can be guided by these principles to optimize the desired biological effect. nih.gov This targeted approach to derivatization is a powerful tool in medicinal chemistry for the discovery of novel therapeutic agents. gsconlinepress.com

Future Directions and Emerging Research Avenues in 1 Ethyl 1h 1,2,3 Benzotriazol 4 Ol Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 1-Ethyl-1H-1,2,3-benzotriazol-4-ol and its derivatives is an area ripe for innovation, with a strong emphasis on developing more sustainable and efficient methods. Traditional synthetic routes for related benzotriazoles often involve harsh reagents and produce significant waste. ingentaconnect.com Future research will likely focus on greener alternatives.

One promising approach is the adoption of microwave-assisted synthesis. Studies on other benzotriazole (B28993) derivatives have shown that microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating methods. ijpsonline.com For instance, the synthesis of 5-substituted benzotriazole amides saw yields increase from 65-72% with conventional methods to 83-93% under microwave irradiation. ijpsonline.com

Another avenue of exploration is the use of eco-friendly solvents and catalyst-free conditions. Research into the synthesis of benzotriazole-based β-amino alcohols has demonstrated the feasibility of using aqueous conditions, aligning with the principles of green chemistry. acs.org The development of one-pot syntheses, where multiple reaction steps are carried out in a single vessel, also presents an opportunity to increase efficiency and reduce waste. organic-chemistry.org

Future synthetic strategies for this compound could draw inspiration from the synthesis of 1-hydroxybenzotriazole (B26582) (HOBt), which can be prepared from o-nitrochlorobenzene and hydrazine (B178648) hydrate. chemicalbook.com Modifications to this process, perhaps utilizing flow chemistry or novel catalytic systems, could lead to more sustainable production of this compound.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for Benzotriazole Derivatives

| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days | Minutes |

| Yield | Moderate to good | Good to excellent |

| Energy Consumption | High | Low |

| Solvent Usage | Often requires high-boiling, toxic solvents | Can often be performed with greener solvents or solvent-free |

Elucidation of Complex Reaction Mechanisms and Intermediates

A deeper understanding of the reaction mechanisms involving this compound is crucial for controlling its reactivity and designing new applications. The presence of the ethyl group on the nitrogen and the hydroxyl group on the benzene (B151609) ring introduces electronic and steric effects that can lead to complex reaction pathways.

The photochemical behavior of benzotriazoles is a particularly interesting area of study. Irradiation of 1-alkenyl-substituted-1,2,3-benzotriazoles is known to generate diradical intermediates through the extrusion of molecular nitrogen, leading to the formation of indoles and other fused heterocyclic systems. benthamdirect.commdpi.com It is plausible that this compound could undergo similar photochemical transformations, and future research should investigate the nature of the intermediates formed and the final products. The aquatic photochemical kinetics of 4-hydroxybenzotriazole (B7725329) have been studied, revealing its reactivity towards singlet oxygen. rsc.org

Furthermore, the tautomerism of benzotriazoles, the equilibrium between the 1H- and 2H- forms, is a key aspect of their reactivity. researchgate.net The ethyl group in this compound fixes the substitution at the N1 position, but the hydroxyl group can influence the electronic distribution and reactivity of the triazole ring. The mechanism of interconversion between isomers in other N-substituted benzotriazoles has been shown to be intermolecular. rsc.org

Rhodium-catalyzed coupling reactions of benzotriazoles with allenes have also been investigated, revealing complex mechanisms involving substrate inhibition and the role of cationic versus neutral species. nih.govacs.org Understanding how the substituents on this compound would influence such catalytic cycles is a key area for future research.

Expansion of Computational Chemistry Applications for Predictive Research

Computational chemistry is a powerful tool for predicting the properties and reactivity of molecules, and its application to this compound is expected to grow significantly. google.com Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, stability, and spectroscopic properties of this compound.

DFT studies on the parent benzotriazole have been used to investigate its tautomeric equilibrium and the stability of different isomers. researchgate.netnih.gov Similar computational approaches can be applied to this compound to understand the influence of the ethyl and hydroxyl groups on its geometry and electronic properties. For instance, GIAO calculations have been successfully used to assign the NMR spectra of benzotriazole. researchgate.net

Computational methods can also be employed to predict the interaction of this compound with other molecules and materials. DFT studies have been used to model the adsorption of benzotriazole on copper surfaces, providing insights into its mechanism as a corrosion inhibitor. nih.gov These models could be extended to this compound to predict its efficacy in corrosion protection for various metals.

Molecular docking studies are another important application of computational chemistry, particularly in drug discovery. acs.org By predicting the binding affinity and mode of interaction of this compound with biological targets, these studies can guide the development of new therapeutic agents.

Table 2: Potential Computational Studies on this compound

| Computational Method | Research Focus | Predicted Outcome |

| Density Functional Theory (DFT) | Tautomeric stability, electronic structure, spectroscopic properties | Understanding of the fundamental properties and reactivity of the molecule. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of intramolecular interactions | Insight into the influence of substituents on the molecular structure. |

| Molecular Dynamics (MD) Simulations | Interaction with metal surfaces in a solvent | Prediction of corrosion inhibition efficiency and mechanism. |

| Molecular Docking | Binding to biological targets (e.g., enzymes) | Identification of potential therapeutic applications. |

Exploration of New Advanced Material Science Applications

The unique chemical structure of this compound makes it a promising candidate for various applications in advanced material science. Benzotriazole and its derivatives are well-known for their use as corrosion inhibitors, particularly for copper and its alloys. jetir.orgingentaconnect.comacs.orgresearchgate.net The mechanism involves the formation of a protective film on the metal surface. The ethyl and hydroxyl groups in this compound could enhance its solubility and adsorption properties, potentially leading to improved corrosion inhibition.

Beyond corrosion inhibition, benzotriazole derivatives are being explored for their potential in developing new materials with tailored properties. They have been used as building blocks for coordination polymers and organometallic frameworks. acs.org The ability of this compound to coordinate with metal ions through its nitrogen and oxygen atoms could be exploited to create novel materials with interesting magnetic, optical, or catalytic properties.

Furthermore, the photochemical properties of benzotriazoles suggest their potential use in light-sensitive materials or as photostabilizers. The study of new 2-(2´-hydroxyaryl)benzotriazoles has shown their potential as UV-filters due to their ability to dissipate UV energy efficiently. mdpi.com The specific substitution pattern of this compound may impart unique photophysical characteristics that could be harnessed in the development of advanced coatings, polymers, or electronic devices.

Integration with Sustainable Chemistry Practices and Methodologies

The principles of green chemistry are increasingly guiding chemical research and development, and the future of this compound chemistry is intrinsically linked to these principles. This includes not only the development of sustainable synthetic methods, as discussed earlier, but also the consideration of the entire life cycle of the compound.

A key area of future research is the biodegradability of this compound and its derivatives. Studies on other benzotriazoles have shown that their biodegradability can vary significantly depending on the nature and position of the substituents. researchgate.net For example, 5-methylbenzotriazole has been shown to be more readily biodegradable than the parent benzotriazole. researchgate.net Investigating the metabolic pathways and the environmental fate of this compound is essential for assessing its environmental impact and designing more benign alternatives.

The photocatalytic degradation of benzotriazoles is another important aspect of their environmental chemistry. nih.gov Research in this area can lead to the development of effective methods for removing these compounds from wastewater, should they find widespread application.

Ultimately, the integration of sustainable chemistry practices will involve a holistic approach, from the choice of starting materials and solvents to the design of energy-efficient processes and the consideration of the end-of-life of the products. By embracing these principles, the future development of this compound chemistry can contribute to a more sustainable chemical industry.

Q & A

Q. What are the standard synthetic routes for 1-ethyl-1H-1,2,3-benzotriazol-4-ol, and how do reaction conditions influence yield?

The synthesis of this compound derivatives often employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for triazole formation. Key reagents include terminal alkynes, azides, CuI, and a base like Hünig’s base. For example, in the synthesis of N10-(4-(1-ethyltriazol-4-yl)butyl)azithromycin, sodium azide and CuI were used under mild heating (40°C, 24 hours), yielding >95% conversion . Optimization involves adjusting solvent polarity, temperature, and catalyst loading to minimize side reactions (e.g., alkyne homocoupling). Purification typically uses silica gel chromatography, though some derivatives (e.g., N-methylamine analogs) are isolated as oils without chromatography .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- NMR : ¹H/¹³C NMR identifies substituents on the triazole ring (e.g., ethyl groups at δ ~1.3–1.5 ppm for CH₃ and δ ~4.2–4.5 ppm for CH₂).

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for resolving crystal structures, particularly for verifying regioselectivity in triazole formation. For example, SHELX refinement confirmed the 1,4-substitution pattern in copper-catalyzed triazoles .

- HPLC-MS : Validates purity and molecular weight, especially for derivatives with labile functional groups .

Q. How does the ethyl substituent affect the compound’s stability and reactivity?

The ethyl group enhances steric hindrance, reducing nucleophilic attack at the triazole ring. Stability studies in polar solvents (e.g., ethanol/water mixtures) show no decomposition under ambient conditions for 24 hours. However, strong acids or bases may hydrolyze the triazole ring, requiring pH-controlled environments during reactions .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data for this compound derivatives be resolved?

Discrepancies between NMR (solution state) and X-ray (solid state) data often arise from conformational flexibility. For example, ethyl group orientation may differ in solution vs. crystal packing. To resolve this:

Q. What strategies optimize regioselectivity in multi-step syntheses involving this compound?

- Protecting groups : Temporarily block reactive sites (e.g., hydroxyl or amine groups) during CuAAC.

- Sequential functionalization : Prioritize reactions at the triazole’s 4-position (more nucleophilic) before modifying the benzotriazole moiety.

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in heterocyclic systems .

Q. How do electronic effects of substituents influence the compound’s bioactivity in multi-target drug design?

The ethyl group’s electron-donating nature increases electron density at the triazole ring, enhancing interactions with hydrophobic enzyme pockets. For instance, N-[2-(1-ethyltriazol-4-yl)ethyl]-N-methylamine derivatives exhibit improved blood-brain barrier penetration in anti-Alzheimer studies compared to bulkier analogs. Activity is further modulated by introducing electron-withdrawing groups (e.g., trifluoromethyl) on adjacent positions .

Q. What are the limitations of using this compound as a ligand in coordination chemistry?

While the triazole ring can coordinate to metals (e.g., Cu, Zn), the ethyl group’s steric bulk may hinder binding in crowded coordination spheres. Solution:

- Use smaller alkyl groups (e.g., methyl) for high-spin complexes.

- Introduce chelating auxiliaries (e.g., carboxylates) to stabilize metal-triazole adducts .

Methodological Notes

- Contradiction Analysis : When reproducibility issues arise (e.g., variable yields), systematically test reagent purity, moisture content, and oxygen sensitivity of copper catalysts .

- Safety : Handle azide precursors with care due to explosion risks. Use low concentrations (<1 M) and avoid metal contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.